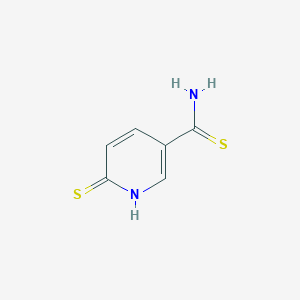

6-Sulfanylidene-1H-pyridine-3-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

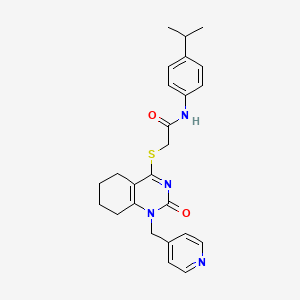

6-Sulfanylidene-1H-pyridine-3-carbothioamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a thioamide group. This compound has been synthesized using various methods and has shown promising results in scientific research.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A comprehensive study on the synthesis and evaluation of antimicrobial activity of derivatives related to 6-Sulfanylidene-1H-pyridine-3-carbothioamide reveals significant findings. These compounds, including isothiazolo[5,4-b]pyridin-3(2H)-ones and N-substituted 2-sulfanylnicotinamides, exhibited potent antimicrobial properties against various strains of bacteria and fungi. The synthesis process utilized a cyclic route enabling reversible conversion among the derivatives, with N-(aralkyl)-2-sulfanylnicotinamides showing the highest fungitoxicity and good activity against Gram-positive bacteria (Pregnolato et al., 2000).

Anti-Inflammatory Applications

Another research avenue explored the anti-inflammatory potential of derivatives from this compound. Specifically, derivatives synthesized through the condensation of 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide exhibited significant anti-inflammatory activity in a carrageenan-induced acute paw edema model in rats, showcasing their potential in anti-inflammatory drug development (Sachdeva et al., 2013).

Antimycobacterial Activity and QSAR Analysis

Quantitative structure-activity relationship (QSAR) analysis of 4-benzylsulfanyl derivatives of pyridine-2-carbonitriles and pyridine-2-carbothioamides has shown that these compounds have significant activity against Mycobacterium tuberculosis and M. avium. The study highlighted the importance of hydrophobicity and electron-withdrawing substituents in enhancing antimycobacterial activity (Klimešová et al., 2000).

Spin Crossover in Iron(II) Complexes

Research into the functionalization of this compound derivatives has also extended into the field of coordination chemistry, specifically in the synthesis of iron(II) complexes that exhibit spin crossover (SCO) properties. These properties are critical for applications in molecular electronics and spintronics, where the magnetic properties of a material can be switched by external stimuli (Attwood et al., 2019).

Organotin Complexes

The interaction of pyridine-2-carbothioamide derivatives with organotin compounds has been studied, revealing potential for enzyme deactivation through the formation of tin-sulphur bonds. This research provides insights into the mechanisms of organotin toxicity and their potential therapeutic applications (Smith & Khoo Lian Ee, 1980).

Propriétés

IUPAC Name |

6-sulfanylidene-1H-pyridine-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFPROLFUYFWAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2605786.png)

![5,6-dichloro-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B2605792.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2605793.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2605797.png)

![N-(2-furylmethyl)-2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2605798.png)